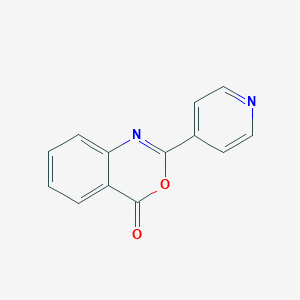

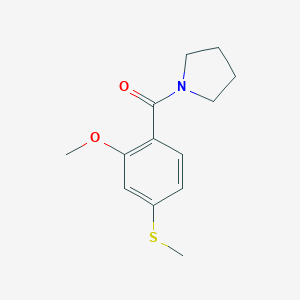

2-Pyridin-4-yl-3,1-benzoxazin-4-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-Pyridin-4-yl-3,1-benzoxazin-4-one” is a type of heterocyclic compound . It belongs to a significant category of organic compounds known as quinolines and derivatives . These compounds contain a quinoline moiety, which consists of a benzene ring fused to a pyrimidine ring to form benzo [b]azabenzene .

Synthesis Analysis

The synthesis of “2-Pyridin-4-yl-3,1-benzoxazin-4-one” derivatives can be achieved through a one-pot method . This method uses the iminium cation from a mixture of cyanuric chloride and dimethylformamide as a cyclizing agent . The process involves initial protonation of the orthoester and loss of ethanol to afford the stabilized carbocation . Attack on this carbocation by the anthranilic acid amino group, proton exchange, and loss of a second molecule of ethanol would then yield iminium ion . Subsequent closure of the acid oxygen on the iminium carbon and proton exchange would give the ring-closed dihydro product .Molecular Structure Analysis

The molecular structure of “2-Pyridin-4-yl-3,1-benzoxazin-4-one” is characterized by the presence of a benzoxazin-4-one ring . This ring is formed from intermediate formula and cyclizing agents, which can convert the OH of the carboxylic acid group into a good leaving group to form the benzoxazin-4-one ring .Chemical Reactions Analysis

The chemical reactions involving “2-Pyridin-4-yl-3,1-benzoxazin-4-one” derivatives are characterized by intramolecular cyclizations and the formation of polycyclic condensed and conjugated systems . Heating aminoamides does not lead to conversion into the expected oxazocinediones, which are the products of cyclization involving the ester and amino groups, but rather gives brightly colored benzoxazinones .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Pyridin-4-yl-3,1-benzoxazin-4-one” derivatives are characterized by their brightly colored crystals . For example, “2-(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-4H-3,1-benzoxazin-4-one” was obtained in 74% yield as bright-yellow crystals .科学研究应用

Anticancer Activity

The structure of 2-Pyridin-4-yl-3,1-benzoxazin-4-one suggests potential applications in anticancer treatments. Similar compounds have been designed and synthesized to evaluate their inhibitory activities against human cancer cell lines such as breast cancer, non-small lung tumor, colon cancer, and cervical cancer .

Anti-inflammatory Compounds

Compounds with a similar structure have been linked to the development of anti-inflammatory drugs. They target specific proteins like human neutrophil elastase, which is associated with various inflammatory diseases .

Anti-tubercular Agents

Derivatives of pyridinyl benzoxazinones have been explored for their anti-tubercular activity against Mycobacterium tuberculosis, indicating that 2-Pyridin-4-yl-3,1-benzoxazin-4-one could also be investigated for such applications .

Synthesis Methods

Research into efficient synthesis methods for benzoxazinone derivatives is ongoing. These methods are crucial for producing the compounds needed for further application studies in medical and industrial fields .

Protein Kinase Inhibition

Compounds with pyridinyl and aminopyrimidinyl groups have been evaluated for their effects on protein kinases, which play a role in signaling pathways within cells. This suggests potential research applications in understanding and treating diseases that involve these pathways .

未来方向

作用机制

Target of Action

The primary target of 2-Pyridin-4-yl-3,1-benzoxazin-4-one is the serine protease . This enzyme has been linked to the pathology of a variety of inflammatory diseases, making it an attractive target for the development of anti-inflammatory compounds .

Mode of Action

The compound interacts with its target, the serine protease, by binding into the human neutrophil elastase binding site

属性

IUPAC Name |

2-pyridin-4-yl-3,1-benzoxazin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O2/c16-13-10-3-1-2-4-11(10)15-12(17-13)9-5-7-14-8-6-9/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBLCWAWOPGTMSA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=NC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Pyridin-4-yl-3,1-benzoxazin-4-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(hydroxymethyl)benzimidazolyl]-N-methyl-N-phenylacetamide](/img/structure/B366776.png)

![2,2,7,7-Tetramethyl-tetrahydrobis[1,3]dioxolo[4,5-b:4',5'-d]pyran-5-carboxylic acid, phenylamide](/img/structure/B366795.png)

![1-Benzyl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B366803.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-(2,5-dimethoxybenzyl)piperazine](/img/structure/B366843.png)

![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B366857.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-(4-ethoxybenzyl)piperazine](/img/structure/B366912.png)

![1-[1-(Phenylsulfonyl)-4-piperidinyl]azepane](/img/structure/B366925.png)

![(2-Methoxyphenyl){4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl}methanone](/img/structure/B366926.png)

![1-{1-[(4-Methoxyphenyl)sulfonyl]-4-piperidinyl}azepane](/img/structure/B366927.png)

![(3,4-Dimethoxyphenyl)[4-(4-methylpiperazin-1-yl)piperidin-1-yl]methanone](/img/structure/B366930.png)